N-cyclopentyl-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CCT251545 and is a member of the triazole family of compounds. CCT251545 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of CCT251545 involves the inhibition of a protein known as Cdc25B. This protein plays a key role in the regulation of the cell cycle, and its inhibition has been shown to be effective in the treatment of cancer. CCT251545 has also been found to inhibit the activity of other proteins involved in the cell cycle, further contributing to its potential as a cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, CCT251545 has been found to have a wide range of other biochemical and physiological effects. Studies have shown that CCT251545 is able to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of CCT251545 for lab experiments is its specificity for Cdc25B. This allows researchers to target this protein specifically, without affecting other proteins involved in the cell cycle. However, one limitation of CCT251545 is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are a number of potential future directions for research involving CCT251545. One area of interest is the development of new cancer treatments based on this compound. Researchers are also exploring the use of CCT251545 in the treatment of other diseases, such as inflammatory conditions and autoimmune disorders. In addition, there is ongoing research into the mechanism of action of CCT251545, which could lead to a better understanding of the cell cycle and its regulation.
Méthodes De Synthèse
The synthesis of CCT251545 involves a multi-step process that begins with the reaction of cyclopentylamine with 3,4-dimethylbenzoyl chloride to form N-cyclopentyl-3,4-dimethylbenzamide. This compound is then reacted with sodium azide and copper (I) iodide to form N-cyclopentyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. The final step involves the addition of a methyl group to the triazole ring to form CCT251545.
Applications De Recherche Scientifique
CCT251545 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of CCT251545 as a potential treatment for cancer. Studies have shown that CCT251545 is able to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-8-9-15(10-12(11)2)21-13(3)16(19-20-21)17(22)18-14-6-4-5-7-14/h8-10,14H,4-7H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJGBBTOBYNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.